molecular formula C18H27N2O6PS B601468 3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid CAS No. 220031-86-7

3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid

Cat. No. B601468
M. Wt: 430.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid, also known as Diprovocim, is a synthetic molecule that has gained significant attention in the field of immunology due to its potential as an adjuvant for vaccines. Adjuvants are substances that are added to vaccines to enhance their effectiveness by stimulating the immune system. Diprovocim has shown promising results in preclinical studies as an adjuvant for cancer vaccines, infectious disease vaccines, and allergy vaccines.

Scientific Research Applications

  • Synthesis of Biologically Active Molecules : Research indicates that compounds with similar structures are used in the synthesis of new biologically active molecules. For example, compounds with mercapto-triazinone and benzoic acid derivatives showed promising antibacterial activities (Holla, Bhat, & Shetty, 2003).

  • Building Blocks for Peptidomimetics : Analogous compounds like 4-Amino-3-(aminomethyl)benzoic acid have been utilized as building blocks for the synthesis of peptidomimetics and as scaffolds for combinatorial chemistry (Pascal, Sola, Labéguère, & Jouin, 2000).

  • Antimicrobial Activities : Certain benzoic acid derivatives have been investigated for their antimicrobial properties. For example, Schiff base ligands and their metal complexes derived from 3-aldehydosalicylic acid showed antimicrobial activities (Kalshetty, Gani, Karabasannavar, & Kalashetti, 2013).

  • Biosynthesis of Natural Products : The biosynthesis of natural products involving benzoic acid derivatives is a significant area of research. For instance, 3-Amino-5-hydroxy benzoic acid is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins (Kang, Shen, & Bai, 2012).

  • Pharmaceutical Applications : Some studies focus on the synthesis and potential antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives, indicating their utility in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

  • Microbial Biosynthesis for Compound Production : Co-culture engineering in Escherichia coli has been used for the microbial biosynthesis of 3-amino-benzoic acid, demonstrating the potential of microbial systems in producing important building block molecules (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name

3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLWFRGLRHJOQP-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(N1C[C@H](C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 2
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 3
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 4
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 5
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid
Reactant of Route 6
3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid

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